molecular formula C22H32Cl4N6O6S2Zn B1617016 Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1) CAS No. 62778-15-8

Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1)

Cat. No.: B1617016
CAS No.: 62778-15-8
M. Wt: 747.8 g/mol
InChI Key: FTXDCIPDQPYBQG-UHFFFAOYSA-J
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Description

Benzenediazonium compounds are a class of organic compounds that contain a diazonium functional group, -N2+, attached to a phenyl group . They are often used in organic synthesis. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, and butylamino refers to an amino group with a butyl substituent. Methoxy groups (-OCH3) are commonly found in a variety of organic compounds. Tetrachlorozincate(2-) refers to a zinc ion coordinated with four chloride ions.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide an accurate description .


Chemical Reactions Analysis

Benzenediazonium compounds are versatile intermediates in organic chemistry. They can undergo a variety of reactions, including coupling reactions to form azo compounds, replacement of the diazonium group with a halide or cyanide ion, and reduction to form hydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the diazonium group could make the compound potentially unstable and reactive .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Benzenediazonium compounds can be explosive under certain conditions due to the presence of the diazonium group .

Future Directions

The future directions for research would depend on the potential applications of the compound. For example, if the compound showed promise as a pharmaceutical, future research might focus on optimizing the synthesis, studying the mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16N3O3S.4ClH.Zn/c2*1-3-4-7-13-18(15,16)9-5-6-11(17-2)10(8-9)14-12;;;;;/h2*5-6,8,13H,3-4,7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXDCIPDQPYBQG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl4N6O6S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978436
Record name 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62778-15-8
Record name Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(butylamino)sulphonyl]-2-methoxybenzenediazonium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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